![molecular formula C19H20N6O3 B2732797 2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-31-4](/img/structure/B2732797.png)
2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
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Description
Scientific Research Applications
Antiviral Activity
A series of compounds structurally related to 2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide were designed and tested as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed potential as inhibitors of human rhinovirus, highlighting their relevance in antiviral research (Hamdouchi et al., 1999).
Antifungal Agents
Compounds containing the imidazole ring, similar to this compound, were synthesized and evaluated for their antifungal activity. These novel imidazole derivatives showed significant activity against various fungal strains, suggesting their utility in combating drug-resistant fungal infections (Altındağ et al., 2017).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, akin to this compound, led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Antimicrobial Properties
Synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, related to this compound, demonstrated antimicrobial properties against a range of bacterial strains. This research provides insights into the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).
properties
IUPAC Name |
2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-10-5-7-13(8-6-10)24-11(2)12(3)25-15-16(21-18(24)25)22(4)19(28)23(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXCCHPMLFJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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